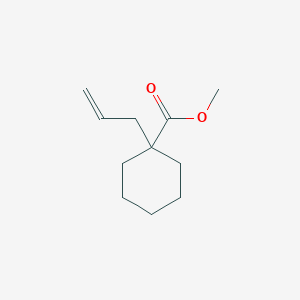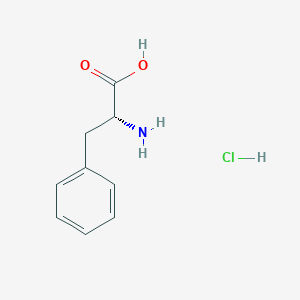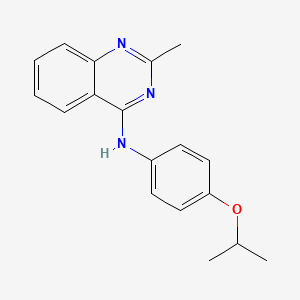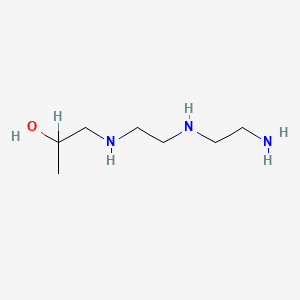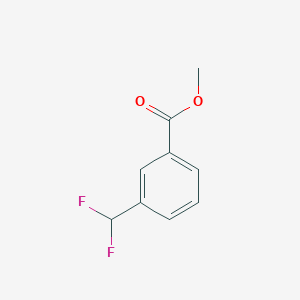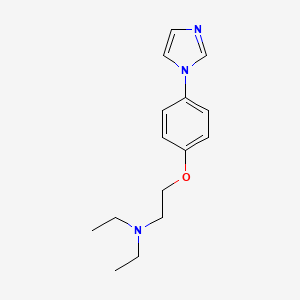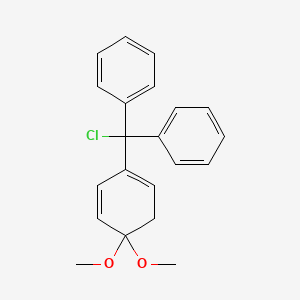
4,4-Dimethoxytrityl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethoxytrityl chloride is an organic compound characterized by its unique structure, which includes a chlorinated diphenylmethyl group and a dimethoxy-substituted cyclohexa-1,3-diene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethoxytrityl chloride typically involves the chlorination of diphenylmethane followed by a series of substitution reactions to introduce the dimethoxy groups onto the cyclohexa-1,3-diene ring. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the quality and purity of the final product.
化学反応の分析
Types of Reactions
4,4-Dimethoxytrityl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorinated group to a hydrogenated form.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
4,4-Dimethoxytrityl chloride has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 4,4-Dimethoxytrityl chloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
類似化合物との比較
Similar Compounds
Diphenylmethane: Lacks the chlorinated and dimethoxy groups, resulting in different reactivity and applications.
Chlorodiphenylmethane: Contains the chlorinated group but lacks the dimethoxy substitution, affecting its chemical behavior.
Dimethoxycyclohexa-1,3-diene: Similar ring structure but without the chlorinated diphenylmethyl group.
Uniqueness
4,4-Dimethoxytrityl chloride is unique due to the combination of its chlorinated diphenylmethyl group and dimethoxy-substituted cyclohexa-1,3-diene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C21H21ClO2 |
|---|---|
分子量 |
340.8 g/mol |
IUPAC名 |
2-[chloro(diphenyl)methyl]-5,5-dimethoxycyclohexa-1,3-diene |
InChI |
InChI=1S/C21H21ClO2/c1-23-20(24-2)15-13-19(14-16-20)21(22,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3 |
InChIキー |
QMQXVNHINOVNSD-UHFFFAOYSA-N |
正規SMILES |
COC1(CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dichloro-3-propylimidazo[1,5-c]pyrimidine](/img/structure/B8728894.png)
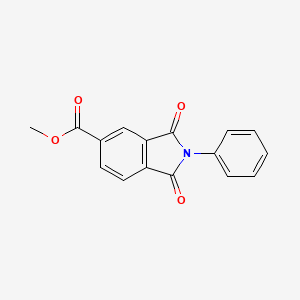

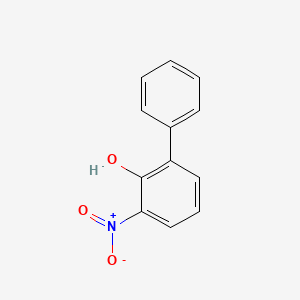
![2-(4-(Trifluoromethoxy)phenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8728924.png)
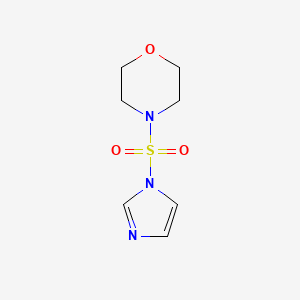
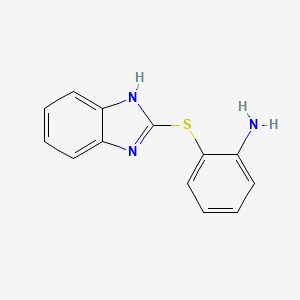
![2-[(4-Chlorophenoxy)methyl]thiophene](/img/structure/B8728945.png)
